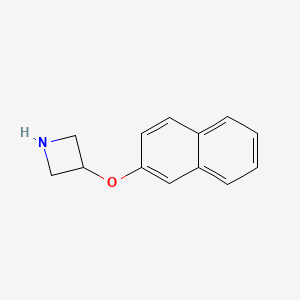
3-(2-萘氧基)氮杂环丁烷
描述
3-(2-Naphthyloxy)azetidine is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It’s a type of azetidine, which is a four-membered nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of azetidines can be achieved through various methods. One such method is the visible-light-mediated intermolecular [2+2] photocycloaddition, also known as the aza Paternò–Büchi reaction . This reaction utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . Another method involves the use of Copper (II) chloride .Molecular Structure Analysis
Azetidines are four-membered nitrogen-containing heterocycles . They have a ring-strain energy of 25.2 kcal/mol, which is comparable to the ring-strain energies of cyclopropane, aziridine, and cyclobutane . This ring-strain energy gives azetidine its strong molecular rigidity as well as satisfactory stability .科学研究应用
脑缺血/再灌注损伤中的神经保护
3-(2-萘氧基)氮杂环丁烷,特别是 3-(萘-2-基(丙氧基)甲基)氮杂环丁烷盐酸盐 (KHG26792),在预防脑缺血/再灌注 (I/R) 损伤方面显示出有希望的结果。在小鼠脑缺血模型中,KHG26792 显着改善了神经功能缺损和脑水肿。它在抑制凋亡损伤、调节炎症、清除自由基和改善大脑能量代谢方面表现出潜力。然而,这些发现的临床相关性仍有待确定 (Kim 等人,2017).
小胶质细胞中的抗炎和抗氧化作用
据报道,KHG26792 具有抗炎作用,特别是在小胶质细胞中。发现它通过降低凋亡途径中的关键酶 caspase-3 的表达和活性来防止小胶质细胞中缺氧诱导的毒性。此外,它减弱了缺氧诱导的蛋白质硝化、活性氧生成和 NADPH 氧化酶活性,表明其在抑制小胶质细胞活化中的作用 (Kim 等人,2016).
中枢神经系统疾病的潜在治疗剂
发现氮杂环丁烷衍生物 KHG26792 可通过小胶质细胞中的 P2X7 受体保护 NFAT 和 MAPK 通路免受 ATP 诱导的激活。该衍生物通过抑制 P2X7 受体刺激来减少 ATP 诱导的小胶质细胞释放的 TNF-α。该研究强调了 KHG26792 作为与活化小胶质细胞相关的疾病的中枢神经系统治疗剂的潜在用途 (Kim 等人,2015).
抗菌应用
包括 7-氮杂环丁基喹诺酮在内的氮杂环丁烷衍生物已显示出显着的抗菌活性。这些化合物对多种细菌有效,特别是革兰氏阳性菌。它们表现出广谱活性和改善的体内功效,表明它们作为抗菌剂的潜力 (Frigola 等人,1993).
神经母细胞瘤成像的荧光配体
已经合成了与氮杂环丁烷衍生物在结构上相关的荧光化合物,以用于神经母细胞瘤细胞成像。这些化合物,包括基于氮杂环丁烷的结构,已显示出对神经母细胞瘤细胞中表达的神经元去甲肾上腺素转运蛋白的高亲和力,表明它们在诊断成像中的效用 (Hadrich 等人,1999).
作用机制
Target of Action
The primary target of 3-(2-Naphthyloxy)azetidine, also known as KHG26792, is the central nervous system . It has been studied for its potential neuroprotective effects, particularly in the context of ischemia/reperfusion (I/R) brain injury .
Mode of Action
3-(2-Naphthyloxy)azetidine interacts with its targets by modulating various biochemical pathways. It has been shown to have anti-inflammatory effects on the ATP-induced activation of the NFAT and MAPK pathways through the P2X7 receptor in microglia .
Biochemical Pathways
The compound affects several biochemical pathways. It has been found to suppress I/R-induced inflammation and oxidative stress by upregulating SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE . It also downregulates iNOS, HYOUP1, and MMP-3 . These actions suggest a potential anti-inflammatory and antioxidant role of KHG26792 .
Result of Action
The administration of 3-(2-Naphthyloxy)azetidine has been shown to significantly improve neurological deficits and brain edema, and suppress I/R-induced apoptosis . It also reduces hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells . These results suggest that KHG26792 can protect mouse brains against I/R injury by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving the energy metabolism of the brain .
Action Environment
The action of 3-(2-Naphthyloxy)azetidine is likely influenced by various environmental factors. For instance, the presence of ATP is necessary for its anti-inflammatory effects . .
属性
IUPAC Name |
3-naphthalen-2-yloxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-4-11-7-12(6-5-10(11)3-1)15-13-8-14-9-13/h1-7,13-14H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXUEIDHHHQAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625712 | |
| Record name | 3-[(Naphthalen-2-yl)oxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-2-yloxy)azetidine | |
CAS RN |
784123-27-9 | |
| Record name | 3-[(Naphthalen-2-yl)oxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



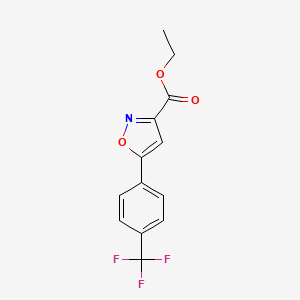
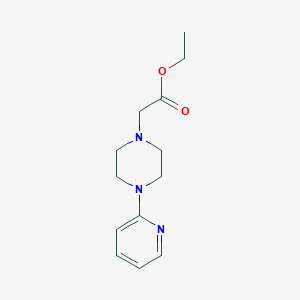
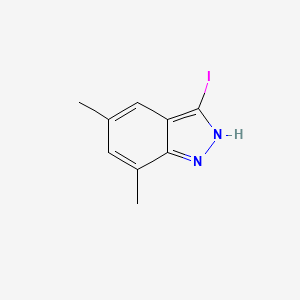
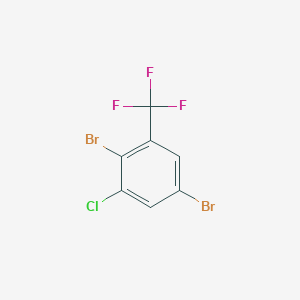

![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1613498.png)
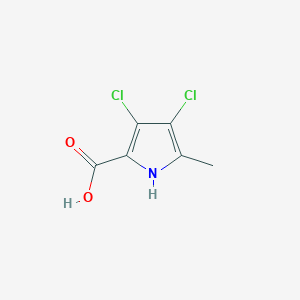
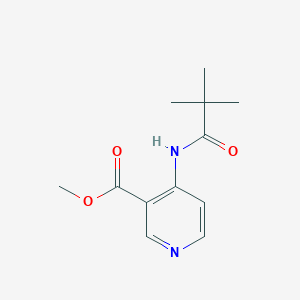
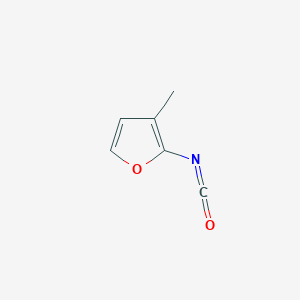

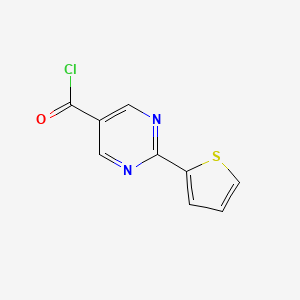

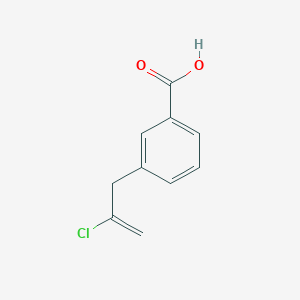
![cis-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613515.png)